molecular formula C13H18O3 B033582 3-(3,4-Dimethoxyphenyl)pentan-2-one CAS No. 105638-31-1

3-(3,4-Dimethoxyphenyl)pentan-2-one

Cat. No.: B033582
CAS No.: 105638-31-1
M. Wt: 222.28 g/mol
InChI Key: SOJNQJRJHNNHHG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)pentan-2-one is an organic compound known for its aromatic properties, making it a valuable component in the fragrance and flavor industry. Its molecular formula is C13H18O3, and it is characterized by the presence of a dimethoxyphenyl group attached to a pentan-2-one backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)pentan-2-one typically involves the condensation of 3,4-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of diisohomoeugenol, which is oxidized with chromium (VI) oxide to form the desired compound . Another method involves the hydrolysis of a precursor compound using mineral acids such as diluted sulfuric acid or hydrogen chloride .

Industrial Production Methods

Industrial production of this compound often employs large-scale oxidation and hydrolysis processes. The use of chromium (VI) oxide as an oxidizing agent is common, although alternative methods using safer and more environmentally friendly reagents are being explored .

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)pentan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anxiolytic properties.

    Industry: Utilized in the fragrance and flavor industry for its aromatic properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)pentan-2-one involves its interaction with various molecular targets and pathways. For instance, its anxiolytic effects are believed to be mediated through the modulation of neurotransmitter systems in the brain. The compound may also interact with enzymes and receptors involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxyphenyl)pentan-2-one is unique due to its specific combination of the dimethoxyphenyl group and the pentan-2-one backbone, which imparts distinct aromatic properties and reactivity. This makes it particularly valuable in the fragrance and flavor industry, as well as in scientific research for its potential biological activities .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-11(9(2)14)10-6-7-12(15-3)13(8-10)16-4/h6-8,11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJNQJRJHNNHHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10536603
Record name 3-(3,4-Dimethoxyphenyl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105638-31-1
Record name 3-(3,4-Dimethoxyphenyl)pentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10536603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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